3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine
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Overview
Description
3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that belongs to the class of pyridazines Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring and the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines share structural similarities and may exhibit similar biological activities.
Pyrrolidine Derivatives:
Uniqueness
3-Methyl-6-({1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to the specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H23N3O3S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-methyl-6-[[1-[(4-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C18H23N3O3S/c1-14-3-6-16(7-4-14)13-25(22,23)21-10-9-17(11-21)12-24-18-8-5-15(2)19-20-18/h3-8,17H,9-13H2,1-2H3 |
InChI Key |
UDQHKPHPEVIFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(C2)COC3=NN=C(C=C3)C |
Origin of Product |
United States |
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